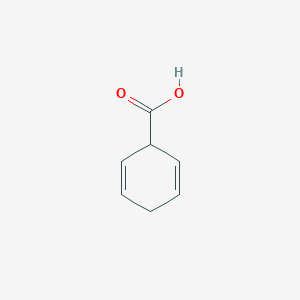

Cyclohexa-2,5-diene-1-carboxylic acid

Overview

Description

Cyclohexa-2,5-diene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclohexa-2,5-diene-1-carboxylic acid (CHDCA) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of existing research findings.

Structural Characteristics

CHDCA features a cyclohexadiene ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The molecular formula is , and its structure allows for the formation of reactive intermediates that can interact with various biological macromolecules, influencing cellular processes.

Biological Activity

Research indicates that CHDCA exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of CHDCA may possess antimicrobial effects, potentially making them useful in developing new antibiotics or antifungal agents.

- Enzyme Interaction : CHDCA can influence metabolic pathways through interactions with enzymes or cellular receptors. Its ability to form reactive intermediates allows it to participate in various biochemical reactions .

- Radical Formation : The compound can act as a source of free radicals, which play a crucial role in many biological processes, including signaling pathways and the metabolism of other compounds .

Synthesis Methods

Several synthetic routes have been developed for producing CHDCA. Key methods include:

- Cyclization Reactions : Utilizing precursors like phenyl derivatives to create the cyclohexadiene structure.

- Functional Group Transformations : Converting simpler compounds into CHDCA through various chemical reactions such as oxidation or reduction processes.

1. Antimicrobial Activity

A study investigated the antimicrobial properties of CHDCA derivatives against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations.

2. Enzyme Interaction Studies

Research focused on the interaction of CHDCA with specific enzymes involved in metabolic pathways. The findings revealed that CHDCA could act as an inhibitor for certain enzymes, providing insights into its potential role in regulating metabolic processes .

3. Radical Chemistry

Investigations into the radical chemistry of CHDCA highlighted its ability to generate free radicals under specific conditions. These radicals were shown to participate in chain propagation reactions during polymerization processes, indicating its utility in synthetic organic chemistry .

Comparative Analysis with Related Compounds

To better understand the unique properties of CHDCA, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexene | Cyclic alkene | Lacks carboxylic functionality; more stable |

| Cyclohexa-1,3-diene | Diene | Different position of double bonds; less reactive |

| 1-Methylthis compound | Substituted derivative | Enhanced steric hindrance affecting reactivity |

| 1-Phenylthis compound | Aromatic substitution | Exhibits different electronic properties |

This table illustrates how CHDCA stands out due to its specific arrangement of double bonds and functional groups, allowing for unique reactivity patterns not observed in simpler alkenes or other cyclic compounds.

Scientific Research Applications

Organic Synthesis

Reactive Intermediate : Cyclohexa-2,5-diene-1-carboxylic acid serves as a reactive intermediate in several chemical reactions. It can participate in coupling reactions and cross-coupling methodologies, which are essential in synthetic organic chemistry.

Radical Chemistry : The compound has been studied for its ability to undergo free-radical reactions. Research indicates that 1-alkyl derivatives of cyclohexa-2,5-diene-1-carboxylic acids can mediate alkyl radical chain additions and cyclization processes effectively. These reactions have been shown to yield complex cyclic structures that are valuable in the synthesis of various organic compounds .

Medicinal Chemistry

Antiproliferative Agents : Compounds based on this compound have been investigated for their antiproliferative properties against human tumor cell lines. For example, derivatives such as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione demonstrated significant cytotoxicity and pro-apoptotic activity in melanoma cell lines, mediated through mechanisms involving caspases and PARP protein cleavage .

Potential Therapeutic Applications : The compound's derivatives have also shown promise as antimicrobial agents due to their ability to interact with biological macromolecules and influence metabolic pathways. This suggests potential applications in developing new therapeutic agents.

Biological Research

Cellular Processes : this compound has been studied for its effects on cellular processes through its reactive intermediates. It has been shown to influence the redox state within cells and may play a role in modulating oxidative stress responses .

Metabolic Pathways : Research indicates that this compound can act as an intermediate in the anaerobic degradation of organic compounds by certain bacteria. This pathway highlights its significance in environmental microbiology and biochemistry .

Material Science

The compound's unique structural features also make it a candidate for applications in material science. Its ability to participate in polymerization reactions suggests potential uses in developing new materials with specific properties tailored for industrial applications .

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclohexa-2,5-diene-1-carboxylic acid and its derivatives?

Synthesis typically involves functionalizing cyclohexene precursors. For example, substituted derivatives (e.g., 1-methyl or 4-methyl isomers) are prepared via alkylation or Friedel-Crafts reactions using appropriate electrophiles . Biotransformation using Pseudomonas putida has been reported for stereoselective dihydroxylation to yield (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid, validated by X-ray crystallography .

Q. How can the structure and purity of this compound derivatives be characterized?

Key methods include:

- NMR spectroscopy : To confirm regiochemistry (e.g., distinguishing 2,5 vs. 1,3 diene systems) and substituent positions.

- X-ray crystallography : For absolute stereochemical determination, as demonstrated for biotransformed dihydroxy derivatives .

- Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for novel substituents like cyanomethyl or benzyl groups .

Advanced Research Questions

Q. What experimental strategies are used to study radical intermediates in homolytic dissociation reactions of this compound?

Electron Paramagnetic Resonance (EPR) spectroscopy is critical. For example, 1-substituted derivatives (e.g., allyl, propargyl) generate cyclohexadienyl radicals at low temperatures (~77 K), while carbon-centered radicals dominate at higher temperatures. Temperature-controlled EPR studies reveal substituent-dependent radical stability and propagation mechanisms .

Q. How do substituents influence reaction pathways in this compound derivatives?

Substituents like tert-butyl or hydroxymethyl alter steric and electronic effects:

- Bulky groups (e.g., tert-butyl) enhance steric hindrance, favoring trans isomers in Mizoroki–Heck reactions .

- Electron-withdrawing groups (e.g., nitro, cyano) increase acidity, facilitating decarboxylation or radical ejection .

Q. What are the stereochemical outcomes of Diels–Alder reactions involving dihydroxy derivatives?

The (1S,2R)-dihydroxy derivative from Pseudomonas putida exhibits regio- and stereoselectivity in cycloadditions. For example, acetonide-protected esters react with singlet oxygen to yield endo-peroxides, confirmed by X-ray analysis .

Q. How can computational modeling resolve contradictions in mechanistic studies?

Density Functional Theory (DFT) calculations can reconcile discrepancies in radical stability or regioselectivity. For instance, conflicting EPR data for cyanomethyl-substituted derivatives may arise from spin delocalization effects, modeled via Hückel–McLachlan parameters .

Q. What safety protocols are essential for handling Cyclohexa-2,5-diene derivatives?

- Ventilation : Use fume hoods to mitigate vapor exposure (flammability limit: ~1.08 g/cm³) .

- PPE : Nitrile gloves, EN 166-certified goggles, and P95 respirators for dust/particulates .

- Storage : Avoid strong oxidizers/acids to prevent explosive decomposition .

Q. Data Contradictions and Resolution

Q. Why do EPR spectra of 1-substituted derivatives show temperature-dependent radical populations?

At low temperatures, cyclohexadienyl radicals are stabilized by conjugation. Heating disrupts conjugation, favoring ejected carbon-centered radicals. Contradictions arise when substituents (e.g., benzyl) introduce competing stabilization pathways .

Q. How does acid catalysis affect decomposition pathways?

Protonation of carbonyl oxygen in cyclohexa-2,5-dienones triggers aryl/alkyl group migration, forming phenolic products. Competing pathways (e.g., decarboxylation vs. rearrangement) depend on substituent electronegativity .

Q. Methodological Recommendations

Q. What techniques validate the stereochemical integrity of synthetic products?

Properties

IUPAC Name |

cyclohexa-2,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2-6H,1H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITZRXZBFQSDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197360 | |

| Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4794-04-1 | |

| Record name | 2,5-Cyclohexadiene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4794-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004794041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.